molecular formula C16H14ClNO4 B4188384 Methyl 4-(3-chloro-4-methoxybenzamido)benzoate

Methyl 4-(3-chloro-4-methoxybenzamido)benzoate

Cat. No.: B4188384
M. Wt: 319.74 g/mol
InChI Key: XPDFPEMTAPZRLR-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group substituted with a chlorine atom and a methoxy group, as well as an amino group attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-methoxybenzamido)benzoate typically involves the following steps:

    Preparation of 3-chloro-4-methoxybenzoic acid: This can be achieved by chlorination of 4-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride.

    Formation of 3-chloro-4-methoxybenzoyl chloride: The 3-chloro-4-methoxybenzoic acid is then converted to its corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.

    Amidation Reaction: The 3-chloro-4-methoxybenzoyl chloride is reacted with 4-aminobenzoic acid in the presence of a base such as pyridine to form the desired amide.

    Esterification: Finally, the amide is esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3-azido-4-methoxybenzoyl derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of hydroxyl derivatives.

Scientific Research Applications

Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-4-methoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 3-chloro-4-methoxybenzoate
  • Methyl 4-methoxybenzoate

Uniqueness

Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is unique due to the presence of both a chlorine and a methoxy group on the benzoyl moiety, as well as an amino group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-14-8-5-11(9-13(14)17)15(19)18-12-6-3-10(4-7-12)16(20)22-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDFPEMTAPZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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